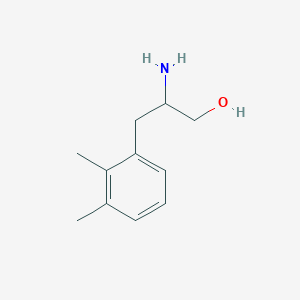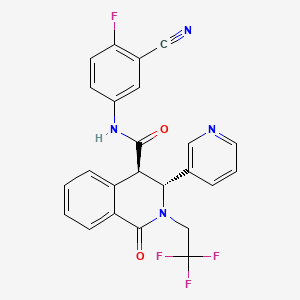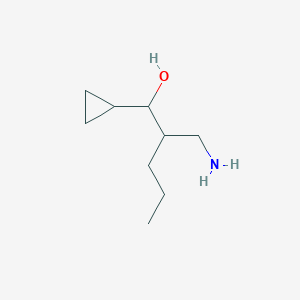
2-(Aminomethyl)-1-cyclopropylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is an organic compound with a unique structure that combines an aminomethyl group, a cyclopropyl ring, and a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reductive amination of cyclopropylmethylamine with pentanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1-cyclopropylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
科学的研究の応用
2-(Aminomethyl)-1-cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl ring provides rigidity and specificity to the binding interactions. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Aminomethyl propanol: Similar structure but with a different alkyl chain length.
2-Aminomethyl-1-cyclopropylbutanol: Similar structure but with a shorter alkyl chain.
Cyclopropylmethylamine: Lacks the hydroxyl group and longer alkyl chain.
Uniqueness
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the cyclopropyl ring enhances its potential for diverse applications in various fields .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-(aminomethyl)-1-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-8(6-10)9(11)7-4-5-7/h7-9,11H,2-6,10H2,1H3 |
InChIキー |
WWONZBCKZCWWOA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN)C(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
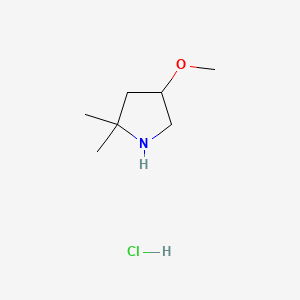
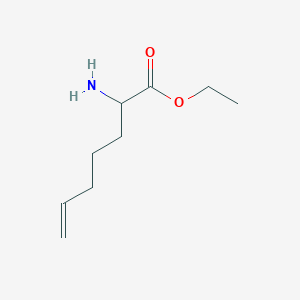
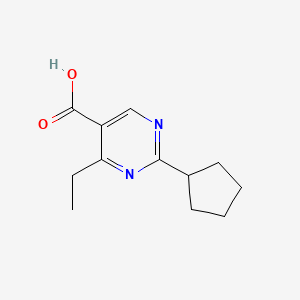
![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
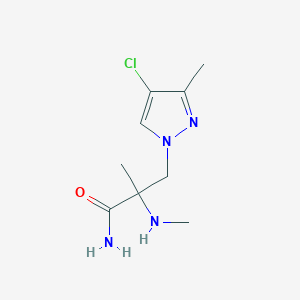
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)


